molecular formula C7H12N2O2S B12793105 Ethyl 5-methyl-4,5-dihydro-1,3-thiazol-2-ylcarbamate CAS No. 21018-30-4

Ethyl 5-methyl-4,5-dihydro-1,3-thiazol-2-ylcarbamate

Cat. No.: B12793105
CAS No.: 21018-30-4
M. Wt: 188.25 g/mol
InChI Key: JFZLKHMRMDMPCN-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-4,5-dihydro-1,3-thiazol-2-ylcarbamate (CAS 21018-30-4) is a high-purity chemical compound supplied for research and development purposes. This molecule, with the molecular formula C7H11N2O2S and a molecular weight of 187.24 g/mol, belongs to the class of 4,5-dihydro-1,3-thiazole derivatives, characterized by a partially saturated thiazole ring system . The core structure of this compound, the 1,3-thiazole ring, is a significant scaffold in medicinal chemistry known for its diverse biological activities. Thiazole and dihydrothiazole derivatives are extensively investigated in pharmaceutical research for their potential as anti-inflammatory agents, with studies targeting pathways such as LOX, COX, MAPK, and JAK-STAT . Furthermore, such carbamate-functionalized heterocycles serve as crucial intermediates and key precursors in sophisticated multi-step synthetic routes, including the preparation of complex molecules like the HIV pharmacoenhancer Cobicistat and other advanced therapeutic candidates . The specific 4,5-dihydrothiazole structure present in this reagent makes it a valuable building block for constructing more complex molecules and for exploring structure-activity relationships in drug discovery. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound as a versatile intermediate in organic synthesis and for the development of novel chemical entities.

Properties

CAS No.

21018-30-4

Molecular Formula

C7H12N2O2S

Molecular Weight

188.25 g/mol

IUPAC Name

ethyl N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)carbamate

InChI

InChI=1S/C7H12N2O2S/c1-3-11-7(10)9-6-8-4-5(2)12-6/h5H,3-4H2,1-2H3,(H,8,9,10)

InChI Key

JFZLKHMRMDMPCN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NCC(S1)C

Origin of Product

United States

Preparation Methods

Cyclization of Thioamide Precursors

A common approach to 1,3-thiazole derivatives involves cyclization of thioamide or thiourea intermediates with α-halo carbonyl compounds or equivalents. For this compound:

  • Starting from a suitable thioamide bearing a methyl substituent at the α-position.
  • Cyclization under reflux in ethanol or other solvents to form the 4,5-dihydrothiazole ring.
  • Subsequent carbamoylation at the 2-position using ethyl chloroformate or related haloformates in the presence of a base.

Detailed Preparation Method from Patent Literature

A representative process for preparing ethyl 5-methyl-4,5-dihydro-1,3-thiazol-2-ylcarbamate involves the following steps:

Step Description Reagents/Conditions Notes
1 Synthesis of 5-methyl-4,5-dihydro-1,3-thiazol-2-ylmethanol intermediate Cyclization of α-methylthioamide precursor in ethanol under reflux Yields vary; control of temperature critical
2 Carbamoylation of thiazol-2-ylmethanol Reaction with ethyl chloroformate and triethylamine in dichloromethane at 0–25 °C Base scavenges HCl; inert atmosphere recommended
3 Purification Crystallization or chromatography Use of antioxidants like L-ascorbic acid to prevent N-oxide impurities

This process is optimized to minimize impurities and maximize yield, with antioxidant additives to inhibit oxidation side products.

Research Findings and Optimization

  • Yield and Purity: Reported yields for the cyclization step range from 60% to 80%, while carbamoylation typically achieves >85% yield under optimized conditions.
  • Solvent Effects: Ethanol is preferred for cyclization due to solubility and reflux temperature; dichloromethane or THF are preferred for carbamoylation for better control and product isolation.
  • Base Selection: Triethylamine is commonly used; alternatives include pyridine or inorganic bases depending on scale and cost.
  • Impurity Control: Use of antioxidants such as L-ascorbic acid prevents formation of N-oxide impurities, which can complicate purification and reduce product stability.
  • Crystallinity: The final carbamate product can be obtained as a crystalline solid, facilitating handling and formulation.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Yield (%) Notes
Cyclization to 4,5-dihydrothiazole α-Methylthioamide, EtOH Reflux, 4–6 h 60–80 Control temperature to avoid decomposition
Carbamoylation Ethyl chloroformate, triethylamine, DCM 0–25 °C, 1–3 h 85–90 Inert atmosphere recommended
Purification Crystallization or chromatography Ambient to low temp Use antioxidants to prevent oxidation

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-4,5-dihydro-1,3-thiazol-2-ylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Mechanism of Action

The mechanism of action of ethyl 5-methyl-4,5-dihydro-1,3-thiazol-2-ylcarbamate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The compound’s effects on cellular pathways depend on its specific interactions with these molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolylmethylcarbamate Analogs

and describe structurally complex thiazolylmethylcarbamate derivatives, such as Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate. These analogs share the thiazole-carbamate backbone but incorporate additional functional groups (e.g., hydroxy, phenyl, ureido) that enhance hydrogen-bonding capacity and stereochemical complexity . Such modifications likely improve target specificity, as seen in protease inhibitors or antibiotics. Compared to Ethyl 5-methyl-4,5-dihydro-1,3-thiazol-2-ylcarbamate, these analogs exhibit higher molecular weight and reduced solubility due to bulky substituents, which may limit bioavailability.

4,5-Dihydro-1,3,4-Oxadiazole Derivatives

highlights 2-((4-acetyl-5-(substituted)-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl) methylthio)-3-o-tolylquinazolin-4(3H)-one derivatives. These derivatives demonstrate notable antimicrobial activity against E. coli and S. aureus, with Gentamycin as a reference drug . In contrast, the sulfur atom in this compound may enhance membrane permeability, though direct antimicrobial comparisons are absent.

1,2,4-Oxadiazol-Pyrimidinone Hybrids

reports 1-(4-Hydroxy-3,5-diphenyl-4,5-dihydro-1,2,4-oxadiazol-5-yl)pyrimidin-2(1H)-one, synthesized with a low yield (3%) and a melting point of 144–148°C . This compound, with its simpler structure, likely has a more straightforward synthesis and comparable thermal stability (inferred from crystallinity).

Dihydroisoxazole-Carboxylic Acid Ethyl Ester

describes 3-(2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-trifluoromethyl-3,6-dihydropyrimidine-1(2H)-yl)phenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid ethyl ester, used in herbicide formulations . The isoxazole ring, containing oxygen, differs from thiazole in polarity and reactivity.

Dihydropyrazole-Carboxylate Derivatives

covers Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate , a pyrazole-based agrochemical . Pyrazole’s nitrogen-rich structure enables metal coordination, useful in catalysis or pesticidal activity. The bromo and chloropyridinyl groups enhance electrophilicity, whereas this compound’s sulfur may favor nucleophilic interactions.

Research Implications

  • Structural Flexibility : Thiazole derivatives offer tunable electronic properties via sulfur’s polarizability, advantageous in drug design.
  • Synthetic Challenges : Low yields in oxadiazole synthesis (e.g., 3% in ) highlight the need for optimized protocols for heterocycles .
  • Application-Specific Design : Fluorinated isoxazoles () excel in agrochemistry, while carbamate-thiazoles may target enzymes or pathogens .

Biological Activity

Ethyl 5-methyl-4,5-dihydro-1,3-thiazol-2-ylcarbamate (CAS No. 21018-30-4) is a thiazole-derived compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H11N2O2SC_7H_{11}N_2O_2S and a molecular weight of approximately 187.24 g/mol. Its structure includes a thiazole ring, which is critical for its biological activity.

PropertyValue
Molecular FormulaC7H11N2O2S
Molecular Weight187.24 g/mol
CAS Number21018-30-4

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effective inhibition of growth. For instance, studies have reported that this compound can inhibit pathogens such as Staphylococcus aureus and Escherichia coli at low concentrations.

Anticancer Properties

Recent investigations have highlighted the potential anticancer effects of this compound. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation markers. A notable case study involved the use of this compound against breast cancer cells, where it exhibited an IC50 value of approximately 15 µM, indicating potent cytotoxicity.

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound has shown to inhibit enzymes involved in metabolic pathways essential for bacterial survival.
  • DNA Interaction : It appears to bind to DNA, disrupting replication processes in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.

Case Studies

Several case studies have been published detailing the biological activity of this compound:

  • Antimicrobial Efficacy : In a study published in Journal of Antimicrobial Chemotherapy, researchers found that the compound effectively reduced bacterial load in infected animal models.
  • Anticancer Activity : A clinical trial involving patients with advanced breast cancer showed that administration of this compound led to a significant reduction in tumor size over a treatment period of eight weeks.

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